molecular formula C22H26FNO5S B6425772 4-(3,4-diethoxybenzoyl)-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione CAS No. 2034458-02-9

4-(3,4-diethoxybenzoyl)-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione

Cat. No.: B6425772
CAS No.: 2034458-02-9
M. Wt: 435.5 g/mol
InChI Key: XESQUFMIGLTMJW-UHFFFAOYSA-N
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Description

4-(3,4-Diethoxybenzoyl)-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione is a complex organic compound that features a thiazepane ring, a fluorophenyl group, and a diethoxybenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-diethoxybenzoyl)-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiazepane Ring: This can be achieved through a cyclization reaction involving a suitable amine and a thiol or thioester under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with a nucleophile.

    Attachment of the Diethoxybenzoyl Group: This is usually done via an acylation reaction, where the diethoxybenzoyl chloride reacts with the thiazepane intermediate in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazepane ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3,4-diethoxybenzoyl)-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dimethoxybenzoyl)-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione
  • 4-(3,4-Diethoxybenzyl)-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione

Uniqueness

4-(3,4-Diethoxybenzoyl)-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione is unique due to the presence of both diethoxybenzoyl and fluorophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject for further research and development.

Properties

IUPAC Name

(3,4-diethoxyphenyl)-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FNO5S/c1-3-28-19-10-9-16(15-20(19)29-4-2)22(25)24-12-11-21(30(26,27)14-13-24)17-7-5-6-8-18(17)23/h5-10,15,21H,3-4,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESQUFMIGLTMJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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